2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one

Lipophilicity Drug-likeness Passive permeability

2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 30562-55-1, molecular formula C17H17NO, molecular weight 251.32 g/mol) is an N-substituted 3,4-dihydroisoquinolin-1(2H)-one derivative. It belongs to the broader class of dihydroisoquinolinones, a privileged scaffold in medicinal chemistry recognized for its occurrence in bioactive natural products and synthetic therapeutic candidates.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 30562-55-1
Cat. No. B3258514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one
CAS30562-55-1
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=CC=CC=C21)CCC3=CC=CC=C3
InChIInChI=1S/C17H17NO/c19-17-16-9-5-4-8-15(16)11-13-18(17)12-10-14-6-2-1-3-7-14/h1-9H,10-13H2
InChIKeyPUUSHERYKMKMNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 30562-55-1): Core Scaffold and Procurement-Relevant Identity for Research Sourcing


2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 30562-55-1, molecular formula C17H17NO, molecular weight 251.32 g/mol) is an N-substituted 3,4-dihydroisoquinolin-1(2H)-one derivative [1]. It belongs to the broader class of dihydroisoquinolinones, a privileged scaffold in medicinal chemistry recognized for its occurrence in bioactive natural products and synthetic therapeutic candidates [2]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% . Computed physicochemical descriptors — XLogP of 3.4, topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, and three rotatable bonds — place it within drug-like property space and distinguish it from shorter-chain or unsubstituted N-alkyl analogs [1].

Why N-Substituent Identity in 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one Cannot Be Trivially Interchanged: The Phenethyl Group Defines Physicochemical and Conformational Boundaries


Within the 3,4-dihydroisoquinolin-1(2H)-one series, the N2 substituent is the primary structural variable governing lipophilicity, molecular shape, and potential intermolecular interactions. Replacing the phenethyl group with a shorter benzyl linker (one fewer methylene, CAS 6772-61-8) reduces the XLogP by approximately 0.4–0.7 log units and decreases conformational degrees of freedom, altering passive membrane permeability and target-binding entropy profiles [1]. Substitution with a simple methyl or unsubstituted parent (CAS 1196-38-9) collapses lipophilicity by over 2 log units and eliminates aryl–aryl stacking capacity, fundamentally altering the compound's behavior in both biological assays and synthetic intermediate roles . The fully unsaturated analog 1(2H)-isoquinolinone, 2-(2-phenylethyl)- (CAS 10165-99-8) introduces a planar C3–C4 double bond, removing the conformational flexibility of the partially saturated ring and producing a distinct electrophilic and steric profile . These differences preclude simple interchangeability, as each N-substituent defines a unique property vector that downstream applications — whether pharmacological profiling or use as a synthetic building block — critically depend upon.

2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one: Differential Physicochemical and Class-Level Biological Evidence for Informed Procurement Decisions


Lipophilicity (XLogP) Differentiates 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one from Shorter-Chain N-Substituted Analogs, Informing PK and Permeability Predictions

The target compound exhibits an XLogP of 3.4, placing it in the optimal lipophilicity range for oral bioavailability according to Lipinski's Rule of Five [1]. The N-benzyl analog (2-benzyl-3,4-dihydroisoquinolin-1(2H)-one, CAS 6772-61-8) is estimated to have an XLogP approximately 0.4–0.7 units lower (roughly 2.7–3.0) due to the loss of one methylene unit, while the unsubstituted parent 3,4-dihydroisoquinolin-1(2H)-one (CAS 1196-38-9) has a predicted XLogP below approximately 1.5 . This 1.9+ log unit increase imparted by the N-phenethyl substituent fundamentally alters predicted membrane partitioning and tissue distribution, making the target compound suitable for applications requiring higher passive permeability or specific logP windows — for example, CNS-targeted probe design or lipid-rich formulation compatibility — where shorter-chain analogs would underperform.

Lipophilicity Drug-likeness Passive permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile of 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one Support CNS-Penetrant Design Over More Polar N-Substituted Analogs

The target compound possesses a TPSA of 20.3 Ų, zero hydrogen bond donors (HBD), and two hydrogen bond acceptors (HBA) [1]. In CNS drug design, compounds with TPSA < 60–70 Ų are generally considered favorable for passive blood–brain barrier (BBB) penetration [2]. The N-phenethyl substituent contributes to this low TPSA, as the additional methylene spacer compared to the N-benzyl analog does not increase polarity. When compared to dihydroisoquinolinone derivatives bearing hydroxyl, carboxyl, or amide substituents — such as the hydroxy-substituted vasodilatory analogs reported by Zhou et al. (2010), which exhibited measurable vasorelaxation at 1 × 10⁻⁴ mol·L⁻¹ — the target compound's minimal polarity may confer superior passive CNS penetration potential at the expense of aqueous solubility [3]. No direct CNS penetration data (e.g., Kp,uu,brain) for the target compound were identified; this inference is supported solely by the computed TPSA value and established BBB permeability guidelines.

BBB permeability CNS drug design Polar surface area

Conformational Flexibility: The N-Phenethyl Group Contributes an Additional Rotatable Bond Relative to N-Benzyl Analogs, Modulating Entropic Binding Penalties

The target compound contains three rotatable bonds (the ethylene linker and the two bonds connecting it to the phenyl and lactam nitrogen) [1]. The N-benzyl analog (CAS 6772-61-8) possesses only two rotatable bonds around the N-substituent due to the shorter methylene bridge, while the N-methyl analog has a single rotatable bond and the unsubstituted parent (CAS 1196-38-9) has zero substituent-derived rotatable bonds . In ligand–protein binding, each freely rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal·mol⁻¹ upon binding if it becomes restricted [2]. Therefore, relative to N-benzyl and shorter-chain analogs, the target compound may exhibit a higher entropic binding cost but also greater conformational adaptability to fit diverse binding pockets — a trade-off that must be considered when selecting a dihydroisoquinolinone scaffold for structure–activity relationship (SAR) exploration.

Conformational entropy Ligand efficiency Rotatable bonds

Class-Level Vasorelaxation Activity of 2-Substituted 3,4-Dihydro-1(2H)-isoquinolinones Establishes a Pharmacological Precedent for N-Phenethyl Derivative Exploration

Zhou et al. (2010) reported that four novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones (compounds 1a–1d), synthesized via a Claisen rearrangement–reductive amination–intramolecular amidation sequence, exhibited significant vasodilatation activity at a concentration of 1 × 10⁻⁴ mol·L⁻¹ in isolated rat aortic ring myograph experiments [1]. Although the specific N-substituents tested in that study (derived from a methylenedioxy-substituted benzoate scaffold) differ structurally from the N-phenethyl group, the study provides class-level evidence that the 3,4-dihydroisoquinolin-1(2H)-one core is pharmacologically competent in vascular tissue [1][2]. An earlier study by Zhang et al. (2009) also confirmed vasodilatation activity across a broader 2-substituted series, establishing a SAR precedent that N-substitution identity modulates potency [3]. No direct vasodilatation EC50 or Emax data for the target N-phenethyl compound were identified, and no head-to-head potency comparison between N-phenethyl and N-alkyl/N-benzyl variants is available.

Vasodilatation Cardiovascular pharmacology Isoquinolinone SAR

Commercially Available Purity Grades and Vendor Specifications for 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one Support Reproducible Research Use

The target compound is available from multiple commercial suppliers with documented purity specifications. LeYan (乐研) lists the compound (Product No. 1839849) at 98% purity , while Chemenu offers it (Catalog No. CM143673) at 95% purity . Angene Chemical and ChemicalBook also list the compound with catalog identifiers, though purity specifications were not explicitly confirmed in the retrieved database entries [1]. This multi-vendor availability with defined purity grades provides procurement flexibility and supports experimental reproducibility, as researchers can select a purity tier appropriate to their application (e.g., 98% for biological assays, 95% for intermediate-scale synthesis). These purity levels are typical for specialty research chemicals but do not constitute a differentiation claim versus analogs, as similar purity grades are available for N-benzyl and other 2-substituted dihydroisoquinolinone derivatives.

Chemical purity Procurement specification Reproducibility

Research and Industrial Applications of 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one Where Physicochemical Profile Confers a Fit-for-Purpose Advantage


CNS-Targeted Medicinal Chemistry Scaffold or Intermediate for Neurotherapeutic Lead Optimization

The combination of moderate lipophilicity (XLogP = 3.4) and low topological polar surface area (TPSA = 20.3 Ų) positions this compound as a candidate CNS-penetrant scaffold [1]. In lead optimization programs targeting neurodegenerative or psychiatric indications, the N-phenethyl group provides a starting point for further functionalization while maintaining physicochemical parameters within the empirically derived CNS drug-like space (TPSA < 60–70 Ų, XLogP 1–4) [2]. Compared to more polar dihydroisoquinolinones bearing hydroxyl or carboxyl substituents — which may exhibit restricted BBB penetration — this compound may serve as an initial scaffold for CNS programs where passive brain uptake is a design requirement. Prospective users should note that experimental brain penetration data are absent, and confirmation via PAMPA-BBB, MDCK-MDR1, or in vivo neuropharmacokinetic studies is essential before committing to large-scale procurement.

Cardiovascular Drug Discovery Based on 2-Substituted Dihydroisoquinolinone Vasorelaxation Pharmacology

Class-level evidence demonstrates that 2-substituted 3,4-dihydro-1(2H)-isoquinolinones, including those with structural resemblance to the N-phenethyl derivative, exhibit significant vasodilatation activity at 1 × 10⁻⁴ mol·L⁻¹ in isolated rat aortic ring preparations [3][4]. The phenethyl-substituted variant, with its distinct lipophilicity and conformational profile, represents an underexplored member of this pharmacologically active series and could serve as a starting point for SAR expansion in cardiovascular drug discovery. Investigators should design experiments with explicit comparators (e.g., N-benzyl, N-phenyl, N-alkyl analogs) to quantify how the phenethyl group modulates potency relative to other N-substituents, as no such data currently exist in the published literature.

Chemical Biology Probe Design Exploiting the Phenethyl Group's Aryl–Aryl Stacking and Hydrophobic Binding Potential

The N-phenethyl substituent introduces an extended aromatic moiety connected via a flexible ethylene linker, enabling potential π–π stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets while retaining conformational adaptability through its three rotatable bonds [1][5]. This structural feature may be exploited in the design of chemical probes targeting proteins with shallow hydrophobic clefts or aromatic-rich binding sites, where the phenethyl group can engage in edge-to-face or face-to-face aromatic interactions that shorter-chain (N-benzyl) or non-aromatic (N-alkyl) substituents cannot access. This application scenario is supported by computed structural descriptors and established principles of molecular recognition, not by direct binding affinity data, and should be treated as a hypothesis-generating rationale rather than a validated procurement driver.

Synthetic Intermediate for Complex Isoquinoline Alkaloid and Heterocyclic Library Construction

The 3,4-dihydroisoquinolin-1(2H)-one core is a key intermediate in the synthesis of isoquinoline alkaloids and related bioactive heterocycles [6][7]. The N-phenethyl substituent can serve as a protecting group or a synthetic handle for further diversification, and the compound's commercial availability at 95–98% purity from multiple vendors supports its use as a reliable building block . For medicinal chemistry groups constructing focused libraries of N-substituted dihydroisoquinolinones, procuring this compound alongside its N-benzyl, N-methyl, and N-phenyl analogs enables systematic SAR exploration across the full N-substituent space, making it a valuable member of a compound collection even in the absence of pre-existing biological data.

Quote Request

Request a Quote for 2-Phenethyl-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.